molecular formula C7H5BrF2O B1271890 1-Bromo-3-(difluoromethoxy)benzene CAS No. 262587-05-3

1-Bromo-3-(difluoromethoxy)benzene

Cat. No. B1271890
CAS RN: 262587-05-3
M. Wt: 223.01 g/mol
InChI Key: NWBDGKNKAFGQQL-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethoxy)benzene (1-Br-3-DFMB) is an important intermediate chemical that is used in a variety of chemical synthesis and laboratory experiments. It has been used in the synthesis of various organic compounds, and it has been studied extensively in the fields of biochemistry and physiology.

Scientific Research Applications

Organometallic Synthesis

1-Bromo-3-(difluoromethoxy)benzene has been used in organometallic synthesis. For example, it was used to generate 3-bromo-2-(trifluoromethoxy)phenyllithium and 2-bromo-6-(trifluoromethoxy)phenyllithium, which are intermediates in the synthesis of various organometallic compounds (Schlosser & Castagnetti, 2001).

Synthesis of Biaryls

This compound has been utilized in Diels-Alder reactions for the synthesis of ortho-CF2Br-substituted biaryls. These compounds are important in various chemical synthesis processes (Muzalevskiy et al., 2009).

Crystallographic Studies

The compound has been instrumental in crystallographic studies. Its derivatives, such as 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, have been analyzed for their supramolecular features, enhancing understanding of molecular structures and interactions (Stein et al., 2015).

Analyzing Molecular Interactions

Research involving bromo-substituted benzenes, including derivatives of this compound, has provided insights into molecular interactions like C–H···Br, C–Br···Br, and C–Br···π. These studies are crucial for understanding molecular packing and bonding behavior (Jones et al., 2012).

Synthesis of Chiral Compounds

It has been used in the synthesis of chiral 1-halo-1-bromo compounds, which are significant in the development of new synthetic methodologies in organic chemistry (González et al., 2003).

Electrosynthesis

Electrosynthesis studies involving ethynylferrocene compounds of 1,3,5-tribromobenzene have been conducted. These studies are crucial for the development of new materials and compounds in electrochemistry and materials science (Fink et al., 1997).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given. In case of skin contact, the area should be washed off with soap and plenty of water .

Future Directions

1-Bromo-3-(difluoromethoxy)benzene may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand .

Mechanism of Action

Target of Action

1-Bromo-3-(difluoromethoxy)benzene is a synthetic compound used in various chemical reactions. It’s commonly used as a building block in the synthesis of more complex molecules .

Mode of Action

The mode of action of this compound is primarily through its reactivity as a synthetic intermediate. The bromine atom in the compound is highly reactive and can participate in various chemical reactions, such as substitution reactions . The difluoromethoxy group (-OCHF2) can also interact with other molecules, contributing to the compound’s reactivity .

Biochemical Pathways

As a synthetic intermediate, this compound doesn’t directly participate in biological pathways. Instead, it’s used to synthesize other compounds that may have biological activity. For example, it can undergo Diels-Alder reactions to yield more complex molecules .

Result of Action

The result of the action of this compound is the formation of new compounds through chemical reactions. The specific products depend on the reaction conditions and the other reactants present .

properties

IUPAC Name

1-bromo-3-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBDGKNKAFGQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371763
Record name 3-(Difluoromethoxy)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

262587-05-3
Record name 3-(Difluoromethoxy)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Difluoromethoxy)bromobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromophenol (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) (1.28 g, 7.39 mmol) in DMF (12.0 mL) was added sodium 2-chloro-2,2-difluoroacetate (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) (2.82 g, 18.49 mmol) and Cs2CO3 (4.82 g, 14.79 mmol). The reaction mixture was heated at 100° C. Gas was released from the reaction so care should be taken. After 2 hours, the reaction was cooled to room temperature then diluted with EtOAc, washed with water and then brine and re-extracted three times with EtOAc. The combined organic layers were dried over magnesium sulfate and then filtered, concentrated, and purified with silica gel chromatography (0-5% EtOAc in hexanes) to yield T18.1 as an oil that was used without further purification (yield 61%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3-bromophenol (available from Sigma Aldrich) (1.28 g, 7.39 mmol) in DMF (12.0 mL) was added sodium 2-chloro-2,2-difluoroacetate (available from Sigma Aldrich) (2.82 g, 18.49 mmol) and cesium carbonate (4.82 g, 14.79 mmol). The reaction mixture was heated at 100° C. Gas was released from the reaction so care should be taken. After 2 hours, the reaction was cooled to room temperature then diluted with EtOAc, washed with water and then brine and re-extracted three times with EtOAc. The combined organic layers were dried over magnesium sulfate and then filtered, concentrated, and purified with silica gel chromatography (0-5% EtOAc in hexanes) to yield 66.11A as an oil that was used without further purification (yield 61%).
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.82 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
61%

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